(Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-17(2)9-12-13(18)6-5-11-15(19)14(21-16(11)12)8-10-4-3-7-20-10/h3-8,18H,9H2,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWIPVGHBHOHK-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. It features a unique structure characterized by a benzofuran core, a furan ring, and a dimethylamino substituent. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C16H15NO4
- Molecular Weight : Approximately 285.299 g/mol
- Key Functional Groups : Hydroxyl group, dimethylamino group, furan moiety
The presence of these functional groups indicates potential for hydrogen bonding and interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran compounds, including this compound, exhibit significant anticancer properties. For instance, compounds structurally related to benzofurans have shown effectiveness against various human tumor cell lines in National Cancer Institute (NCI) evaluations .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The mechanism of action may involve interference with microbial cell wall synthesis or inhibition of nucleic acid synthesis .
- Anti-inflammatory Effects : Benzofuran derivatives have been reported to reduce inflammatory markers such as tumor necrosis factor (TNF) and interleukin levels in vitro . This suggests potential therapeutic applications in managing chronic inflammatory diseases.
- Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, indicating its potential as a chemotherapeutic agent. The cytotoxicity was evaluated using the MTT assay, comparing its effects to standard drugs like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Comparative analysis with similar compounds reveals insights into SAR:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Compound A | Benzofuran core | Antioxidant | High solubility |
| Compound B | Furan ring | Antimicrobial | Selective binding |
| Compound C | Hydroxyl substitutions | Cytotoxic | Enhanced stability |
This table highlights the unique characteristics of the target molecule and how modifications may enhance or alter its biological profile.
Synthesis Methods
Several synthetic routes can be employed to produce this compound:
- Condensation Reactions : Utilizing starting materials like benzofuran derivatives and aldehydes.
- Multistep Synthesis : Involving reactions such as bromination followed by cyclization to achieve the desired structure.
These methods allow for the optimization of yield and purity, essential for further biological testing.
Case Studies and Research Findings
- Anticancer Evaluation : In a study evaluating various derivatives against 60 human tumor cell lines, compounds similar to this compound showed varying degrees of efficacy, with some exhibiting significant cytotoxicity .
- In Vitro Studies : The compound's interaction with specific cellular targets was investigated using molecular docking studies, revealing potential binding affinities that could inform future drug design efforts.
- Inflammatory Response Modulation : Research indicated that benzofuran derivatives could effectively modulate inflammatory pathways, suggesting their utility in treating conditions like arthritis or other inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that (Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one exhibits various biological activities, making it a candidate for further exploration in therapeutic applications. These activities include:
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial and fungal strains, indicating that this compound may possess similar properties.
- Anti-inflammatory Effects : The presence of hydroxyl groups is often associated with anti-inflammatory activity, which could be relevant for treating inflammatory conditions.
Computational Studies
Interaction studies using computational methods such as molecular docking have been employed to predict how this compound interacts with biological macromolecules like proteins and enzymes. These studies are crucial for:
- Understanding Mechanisms of Action : Insights into how the compound interacts at the molecular level can inform its potential therapeutic uses.
- Optimizing Compound Design : Computational modeling aids in refining the chemical structure to enhance desired properties.
Comparison with Similar Compounds
Key Findings:
- Electron-Rich vs. Electron-Deficient Groups : The furan-2-ylmethylene group in the target compound provides moderate electron density compared to halogenated analogs (e.g., ), which may influence redox activity or binding to electron-deficient targets.
- Solubility : Methoxy-substituted derivatives () exhibit higher aqueous solubility due to hydrogen bonding, whereas halogenated analogs prioritize lipid membrane penetration .
Substituent Variations at Position 7
The dimethylamino-methyl group at position 7 is compared to bulkier or more hydrophilic analogs:
Key Findings:
- Lipophilicity: Diethylamino () and bis-methoxyethylamino () groups demonstrate how alkyl or ether chains modulate solubility and distribution.
- Pharmacokinetics : Bulkier substituents () may hinder passive diffusion but improve targeted delivery via active transport mechanisms .
Additional Functional Modifications
- : A furan-2-ylmethylene analog with a 2-oxopropoxy group at position 4.
- : A furan-2-ylmethylene derivative esterified with 2,6-dimethoxybenzoate at position 5. This modification drastically increases steric bulk (C₂₄H₂₀O₈) and may serve as a prodrug for controlled release .
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing (Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one?
- Methodological Answer : The compound can be synthesized via heteroannulation or condensation reactions. For benzofuran derivatives, a common approach involves reacting substituted phenols with furan-based aldehydes under basic conditions. For example, NaH in THF has been used to deprotonate phenolic hydroxyl groups, enabling nucleophilic attack on carbonyl carbons (e.g., furan-2-carboxaldehyde derivatives) . Key steps include protecting the hydroxyl group (e.g., benzyloxy protection) and optimizing reaction time (typically 4–6 hours under reflux) to achieve stereochemical control for the (Z)-isomer. Purification often involves column chromatography with ethyl acetate/hexane gradients .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : - and -NMR are critical for confirming substituent positions and stereochemistry. For example, the dimethylamino group’s protons appear as a singlet near δ 2.2–2.5 ppm, while the furan-methylene proton resonates as a doublet (J ≈ 3.0 Hz) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the (Z)-configuration and hydrogen-bonding networks. Intermolecular O–H⋯O bonds between hydroxy and ketone groups stabilize the crystal lattice, as observed in similar benzofuran derivatives .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula, with the hydroxy and dimethylamino groups influencing fragmentation patterns.
Advanced Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Substitution Patterns : Systematically vary substituents on the benzofuran core (e.g., halogenation at position 6, modification of the dimethylamino group to diethylamino) to assess impacts on bioactivity. Evidence from similar compounds shows that electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial activity, while methoxy groups improve solubility .
- Stereochemical Control : Compare (Z)- and (E)-isomers using chiral HPLC or asymmetric synthesis. The (Z)-isomer’s planar furan-methylene group may enhance π-π stacking with biological targets .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) or antimicrobial disk diffusion tests. Use IC values to quantify potency .
Q. How should contradictions in biological data (e.g., variable antimicrobial activity across studies) be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent microbial strains, culture media, and incubation times. For example, Staphylococcus aureus ATCC 25923 requires Mueller-Hinton agar for reproducible minimum inhibitory concentration (MIC) measurements .
- Solubility Correction : Poor aqueous solubility can skew activity results. Use co-solvents (e.g., DMSO ≤1%) and confirm compound stability via LC-MS.
- Control Experiments : Include positive controls (e.g., ciprofloxacin for bacteria) and validate cell viability assays (e.g., MTT for cytotoxicity) to exclude false positives .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like Acinetobacter baumannii’s csuE protein. Focus on docking scores (e.g., −5.31 kcal/mol for benzofuran derivatives) and hydrogen-bond interactions with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention.
- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), intestinal absorption (e.g., 70–90% for 5a analogs), and CYP450 metabolism .
Q. How can researchers analyze the compound’s solubility and solid-state stability?
- Methodological Answer :
- Crystallography : X-ray structures reveal intermolecular hydrogen bonds (e.g., O–H⋯O between hydroxy and ketone groups) that influence solubility. Derivatives with fewer H-bonds (e.g., methyl-protected hydroxy groups) show improved solubility .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T > 150°C indicates thermal stability).
- Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns to detect polymorphic transitions affecting shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
